molecular formula C17H18N4O4 B2797557 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396765-70-0

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2797557
CAS No.: 1396765-70-0
M. Wt: 342.355
InChI Key: ASOYHLVMRKNNCX-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that features a benzodioxole moiety linked to a pyrimidine ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, involving urea, an aldehyde, and a β-keto ester.

    Coupling Reaction: The benzodioxole and pyrimidine intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that may involve the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the pyrimidine ring can interact with nucleophilic sites. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine
  • 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
  • benzo-1,3-dioxol-5-ol acetate

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide is unique due to its combination of a benzodioxole and pyrimidine moiety, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(9-23-12-3-4-13-14(7-12)25-11-24-13)20-15-8-16(19-10-18-15)21-5-1-2-6-21/h3-4,7-8,10H,1-2,5-6,9,11H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOYHLVMRKNNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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